2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
2-[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is a fluorinated organic compound characterized by its unique structure, which includes a pyrazolyl ring substituted with a difluoromethyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to targetsuccinate dehydrogenase , a key enzyme in the citric acid cycle .
Mode of Action
It’s known that difluoromethylation processes involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through the formation of such bonds.
Biochemical Pathways
If the target is indeed succinate dehydrogenase, then the compound would affect thecitric acid cycle and electron transport chain in mitochondria, as succinate dehydrogenase plays a crucial role in these processes .
Result of Action
Inhibition of succinate dehydrogenase could potentially disrupt energy production in cells and lead to cell death .
Biochemical Analysis
Biochemical Properties
2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and, consequently, the biochemical pathway it regulates.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling pathways, potentially altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term studies in vitro and in vivo have provided insights into how the compound’s effects evolve, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within different tissues can influence its overall effectiveness and potential side effects. Understanding these factors is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves multiple steps, starting with the preparation of the pyrazolyl core. The acetic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems can be employed to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can be utilized as a probe to study biological processes. Its fluorinated nature allows for the incorporation of fluorescent tags, enabling visualization and tracking of biological molecules.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its unique structure can be used to design new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its fluorinated structure can enhance the properties of the final products, such as increased resistance to degradation and improved performance.
Comparison with Similar Compounds
2-[1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid: Similar structure with a trifluoromethyl group instead of difluoromethyl.
2-[1-(Methyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid: Similar structure with a methyl group instead of difluoromethyl.
Uniqueness: The presence of the difluoromethyl group in 2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid provides unique properties compared to similar compounds. The difluoromethyl group offers a balance between lipophilicity and hydrogen bonding ability, making it a valuable component in various applications.
Properties
IUPAC Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-6(3-7(13)14)5(2)12(11-4)8(9)10/h8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFASAFOCBCBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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